
1,2-Benzenediamine, N,N'-bis(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- is a chemical compound with the molecular formula C12H24N2Si2. It is also known as 1,2-Phenylenediamine, N,N’-di(trimethylsilyl)-. This compound is characterized by the presence of two trimethylsilyl groups attached to the nitrogen atoms of the benzenediamine structure. It is commonly used in organic synthesis and various chemical reactions due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- can be synthesized through the reaction of 1,2-benzenediamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an anhydrous solvent like dichloromethane or tetrahydrofuran. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- follows a similar synthetic route but on a larger scale. The process involves the use of larger quantities of reactants and solvents, and the reaction is often carried out in a continuous flow reactor to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used to substitute the trimethylsilyl groups.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Compounds with substituted functional groups replacing the trimethylsilyl groups.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silylated intermediates and protecting groups.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and other medicinal compounds.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups provide steric protection to the nitrogen atoms, allowing selective reactions to occur at specific sites on the molecule. The compound can interact with molecular targets through covalent bonding, hydrogen bonding, or van der Waals interactions, depending on the nature of the reaction and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Benzenediamine, N,N’-bis(trimethylsilyl)-
- 1,3-Benzenediamine, N,N’-bis(trimethylsilyl)-
- 1,2-Benzenediamine, N,N’-bis(trimethylsilyl)-
Uniqueness
1,2-Benzenediamine, N,N’-bis(trimethylsilyl)- is unique due to its specific substitution pattern on the benzene ring, which provides distinct reactivity and selectivity in chemical reactions. The presence of the trimethylsilyl groups enhances its stability and allows for the formation of silylated intermediates, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
13435-10-4 |
|---|---|
Molekularformel |
C12H24N2Si2 |
Molekulargewicht |
252.50 g/mol |
IUPAC-Name |
1-N,2-N-bis(trimethylsilyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H24N2Si2/c1-15(2,3)13-11-9-7-8-10-12(11)14-16(4,5)6/h7-10,13-14H,1-6H3 |
InChI-Schlüssel |
ZHUVIWIIJHUEFI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NC1=CC=CC=C1N[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
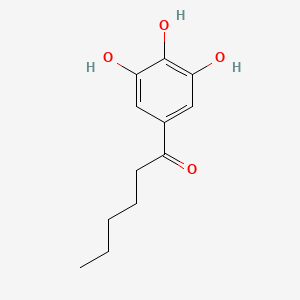
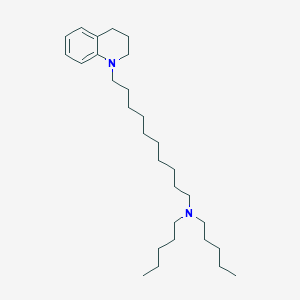
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)

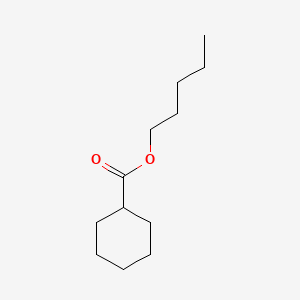


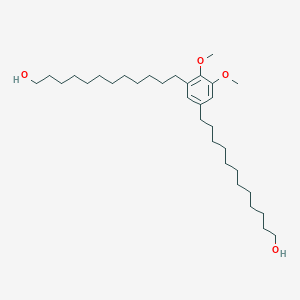
![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
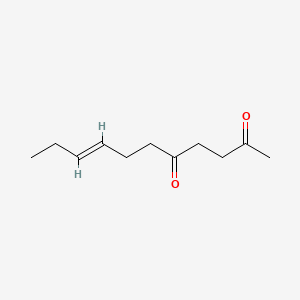

![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)
